2-(4-Quinolin-6-ylsulfonylpiperazin-1-yl)ethanol
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Overview
Description
2-(4-Quinolin-6-ylsulfonylpiperazin-1-yl)ethanol is a complex organic compound that features a quinoline ring system fused with a piperazine moiety and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Quinolin-6-ylsulfonylpiperazin-1-yl)ethanol typically involves multiple steps, starting with the preparation of the quinoline ring system. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The piperazine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinoline intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-(4-Quinolin-6-ylsulfonylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include various quinoline derivatives, sulfonylated piperazines, and functionalized ethanol compounds .
Scientific Research Applications
2-(4-Quinolin-6-ylsulfonylpiperazin-1-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Quinolin-6-ylsulfonylpiperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, affecting transcription and replication processes . The piperazine moiety can interact with neurotransmitter receptors, modulating their activity and leading to potential therapeutic effects . The sulfonyl group enhances the compound’s solubility and bioavailability, facilitating its distribution in biological systems .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities but lacking the piperazine and ethanol groups.
Piperazine: Commonly used in pharmaceuticals but does not have the quinoline ring system.
Sulfonylated Compounds: Various sulfonylated derivatives are used in medicinal chemistry for their enhanced solubility and bioavailability.
Uniqueness
2-(4-Quinolin-6-ylsulfonylpiperazin-1-yl)ethanol is unique due to its combination of a quinoline ring, piperazine moiety, and ethanol group, which confer distinct chemical and biological properties. This combination allows for versatile applications in drug development and other scientific research areas .
Properties
IUPAC Name |
2-(4-quinolin-6-ylsulfonylpiperazin-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c19-11-10-17-6-8-18(9-7-17)22(20,21)14-3-4-15-13(12-14)2-1-5-16-15/h1-5,12,19H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGVBPMELXECKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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